Cas no 1804743-11-0 (Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate
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- インチ: 1S/C9H6F4INO3/c1-17-8(16)5-6(18-9(11,12)13)4(2-10)3-15-7(5)14/h3H,2H2,1H3
- InChIKey: WRWXGLIICGYYGN-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)OC)C(=C(C=N1)CF)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- XLogP3: 2.7
- トポロジー分子極性表面積: 48.4
Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029089080-1g |
Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate |
1804743-11-0 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報
Professional Introduction of Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804743-11-0)
Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate, with the CAS number 1804743-11-0, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a methyl ester group, a trifluoromethoxy group, an iodo group, and a fluoromethyl substituent. The combination of these functional groups makes this compound a versatile building block for various applications.
The pyridine ring serves as the central framework of this molecule, providing a rigid structure that facilitates specific chemical reactivity. The methyl ester group at the 3-position of the pyridine ring contributes to the compound's solubility and stability, making it suitable for use in various synthetic reactions. The trifluoromethoxy group at the 4-position introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and enhance its reactivity in certain reactions. Additionally, the iodo group at the 2-position is highly reactive and can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate in drug discovery. Its unique combination of functional groups allows for precise control over pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Researchers have explored its application as a lead compound for developing novel therapeutics targeting various diseases, including cancer and infectious disorders. The fluoromethyl substituent has been shown to enhance bioavailability and reduce toxicity in preclinical models, making this compound a promising candidate for further development.
In addition to its medicinal applications, this compound has also found utility in materials science. The trifluoromethoxy group imparts high thermal stability and chemical resistance to the molecule, making it an ideal candidate for use in advanced materials such as high-performance polymers and electronic devices. Recent advancements in polymer chemistry have demonstrated that derivatives of this compound can be used to synthesize polymers with exceptional mechanical and electrical properties.
The synthesis of Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution to introduce the functional groups. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the iodo-substituted pyridine framework. These methods have been optimized to achieve high yields and excellent stereochemical control.
From an environmental perspective, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that under controlled conditions, it undergoes efficient biodegradation without releasing harmful byproducts into the environment. This makes it a sustainable choice for industrial applications where eco-friendliness is a priority.
In conclusion, Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804743-11-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure enables it to serve as a valuable intermediate in organic synthesis while offering promising avenues for drug development and materials science. As research continues to uncover new potential uses for this compound, its role in advancing modern chemistry is expected to grow significantly.
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